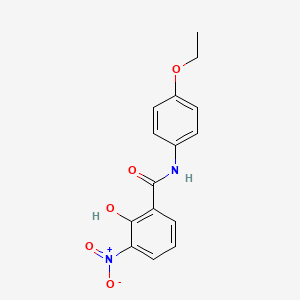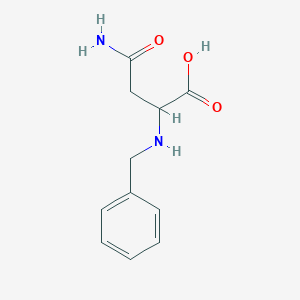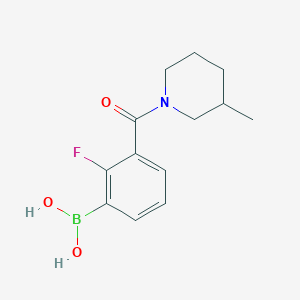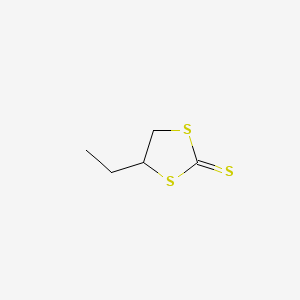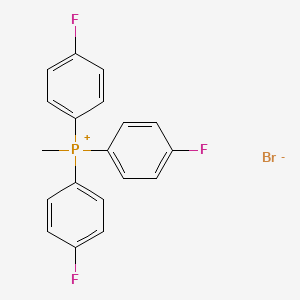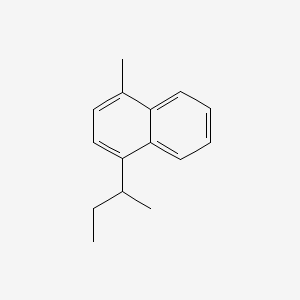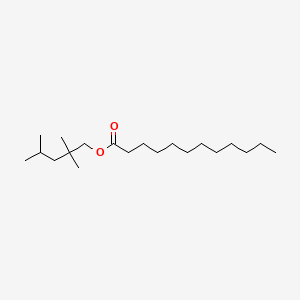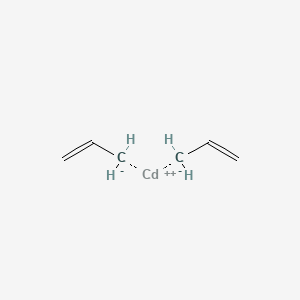
Di-2-propenylcadmium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-2-propenylcadmium is an organocadmium compound characterized by the presence of two propenyl groups attached to a cadmium atom
准备方法
Synthetic Routes and Reaction Conditions: Di-2-propenylcadmium can be synthesized through the reaction of cadmium chloride with allylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows: [ \text{CdCl}_2 + 2 \text{C}_3\text{H}_5\text{MgBr} \rightarrow \text{Cd(C}_3\text{H}_5)_2 + 2 \text{MgBrCl} ]
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of cadmium salts and organomagnesium reagents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of cadmium oxide and other by-products.
Substitution: This compound can participate in substitution reactions where the propenyl groups are replaced by other organic groups or ligands.
Complex Formation: this compound can form complexes with various ligands, which can alter its reactivity and properties.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Substitution Reagents: Halogens, acids, and other electrophiles can facilitate substitution reactions.
Complexation Reagents: Ligands such as phosphines, amines, and other donor molecules are used for complex formation.
Major Products:
Oxidation Products: Cadmium oxide and other cadmium-containing compounds.
Substitution Products: Various organocadmium compounds depending on the substituents used.
Complexes: Cadmium-ligand complexes with altered chemical properties.
科学研究应用
Di-2-propenylcadmium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized materials and as a precursor for other cadmium-containing compounds.
作用机制
The mechanism of action of di-2-propenylcadmium involves its interaction with various molecular targets. The propenyl groups can participate in reactions with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and compounds. The cadmium center can also coordinate with ligands, influencing the compound’s reactivity and stability.
相似化合物的比较
Di-2-propenylzinc: Similar in structure but with zinc instead of cadmium.
Di-2-propenylmercury: Contains mercury in place of cadmium.
Di-2-propenyllead: Lead-based analog with similar propenyl groups.
Uniqueness: Di-2-propenylcadmium is unique due to the specific properties imparted by the cadmium center, such as its coordination chemistry and reactivity
属性
CAS 编号 |
14076-24-5 |
|---|---|
分子式 |
C6H10Cd |
分子量 |
194.56 g/mol |
IUPAC 名称 |
cadmium(2+);prop-1-ene |
InChI |
InChI=1S/2C3H5.Cd/c2*1-3-2;/h2*3H,1-2H2;/q2*-1;+2 |
InChI 键 |
NFNHCXXDEWQRET-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]C=C.[CH2-]C=C.[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



